![molecular formula C21H19N5O3 B294937 N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide, commonly known as C16, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 belongs to the class of compounds known as hydrazones, which are known for their diverse biological activities.
Wirkmechanismus
C16 exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. C16 has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. C16 also inhibits the activation of NF-κB, a signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
C16 has been found to induce apoptosis, or programmed cell death, in cancer cells. C16 also inhibits the proliferation and migration of cancer cells, thus preventing the spread of cancer. In addition, C16 has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
C16 has several advantages for use in lab experiments, including its ease of synthesis and its diverse biological activities. However, C16 also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of C16. One potential area of research is the development of novel C16 derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of C16 with other anti-cancer and anti-inflammatory agents. Finally, the use of C16 in animal models of disease can provide valuable insights into its therapeutic potential and safety profile.
Conclusion:
In conclusion, C16 is a synthetic compound with promising therapeutic potential in various diseases. Its diverse biological activities and ease of synthesis make it an attractive target for further research. The elucidation of its mechanism of action and biochemical effects can provide valuable insights into its therapeutic potential and limitations.
Synthesemethoden
C16 can be synthesized through a multi-step process involving the reaction of 1-cyano-2-oxoindoline with hydrazine hydrate, followed by the reaction with 2-methylbenzoyl chloride. The resulting product is purified through column chromatography to obtain pure C16.
Wissenschaftliche Forschungsanwendungen
C16 has been extensively studied for its potential therapeutic applications in various diseases. Several studies have reported the anti-cancer activity of C16, with promising results in inhibiting the growth of cancer cells. C16 has also been found to exhibit anti-inflammatory, anti-bacterial, and anti-fungal activities.
Eigenschaften
Molekularformel |
C21H19N5O3 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H19N5O3/c1-14-7-2-3-8-15(14)20(28)23-13-18(27)24-25-19-16-9-4-5-10-17(16)26(21(19)29)12-6-11-22/h2-5,7-10H,6,12-13H2,1H3,(H,23,28)(H,24,27)/b25-19- |
InChI-Schlüssel |
IPIPUMKUNMVKPC-PLRJNAJWSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C\2/C3=CC=CC=C3N(C2=O)CCC#N |
SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=C2C3=CC=CC=C3N(C2=O)CCC#N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=C2C3=CC=CC=C3N(C2=O)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
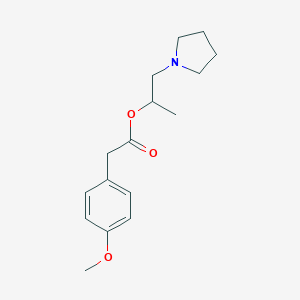
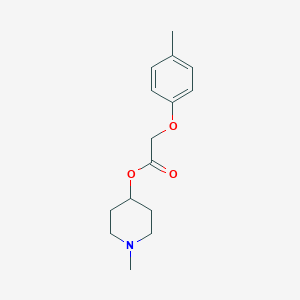
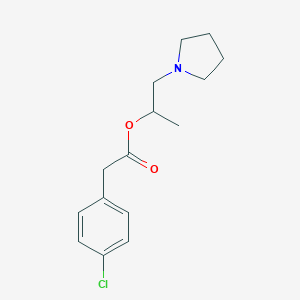

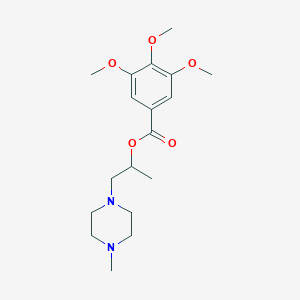
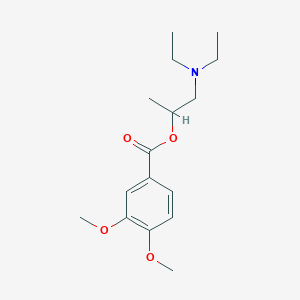
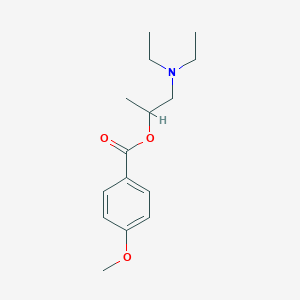
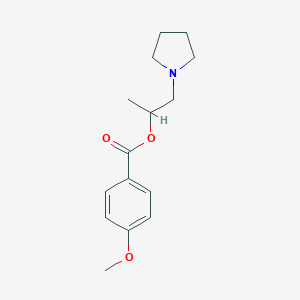
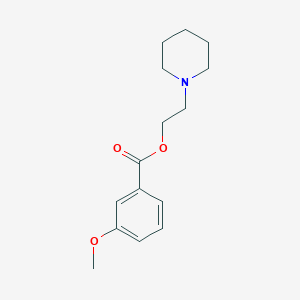
![N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B294871.png)

